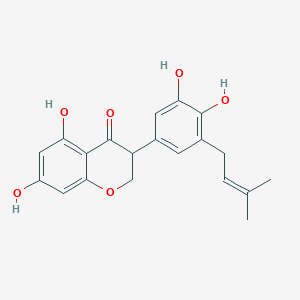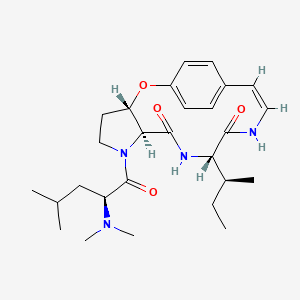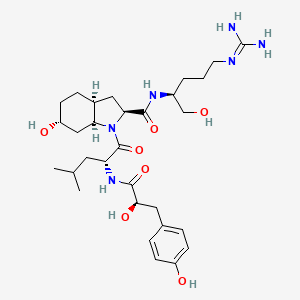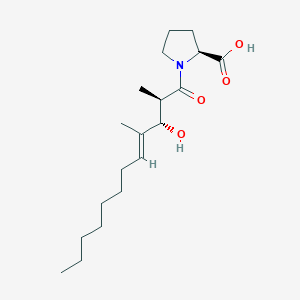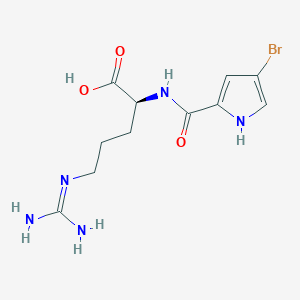
methyl N-(1,3-benzodioxol-5-ylmethylidene)aminomethanehydrazonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(1,3-benzodioxol-5-ylmethylideneamino)carbamimidothioic acid methyl ester is a member of benzodioxoles.
Applications De Recherche Scientifique
Receptor Antagonist Research
Methyl N-(1,3-benzodioxol-5-ylmethylidene)aminomethanehydrazonothioate is part of the broader family of benzodioxole-containing compounds. These compounds, including variants like A-127722, are studied for their potential as endothelin (ET) receptor antagonists. Such antagonists can bind to ETA and ETB receptor subtypes, showing potential in cardiovascular and renal disease research due to their regulatory role in vasoconstriction and blood pressure (Tasker et al., 1997).
Structural and Synthetic Chemistry
Research in the field of structural and synthetic chemistry explores the reactivity and synthesis of benzodioxole derivatives. For instance, studies on the reactions of diazomethanes with 5-benzylidene-3-phenylrhodanine, a compound structurally similar to methyl N-(1,3-benzodioxol-5-ylmethylidene)aminomethanehydrazonothioate, contribute to understanding the chemical behavior and potential applications of these compounds in various reactions (Seyfried et al., 2009).
Antibacterial Activity
Certain derivatives of 1,3-benzodioxol, which is a core component of the chemical , have been synthesized and tested for antibacterial activity. Though these compounds have shown to be moderately weak inhibitors relative to established standards like ciprofloxacin, such research aids in expanding the potential arsenal of antibacterial agents (Aziz‐ur‐Rehman et al., 2015).
Molecular-Electronic Structures and Supramolecular Aggregation
Studies on the molecular-electronic structures of benzodioxole derivatives demonstrate the intramolecular interactions and hydrogen bonding patterns that contribute to their physical and chemical properties. This research provides insights into the molecular design of new materials and drugs (Low et al., 2004).
Organic Impurity Profiling
Organic impurity profiling of compounds synthesized from catechol, which includes benzodioxole derivatives, is crucial for understanding the synthesis pathways and potential impurities that may arise. Such profiling is important in pharmaceutical manufacturing and quality control (Heather et al., 2017).
Metal Ion Complexation
Benzodioxole derivatives have been explored for their ability to complex with metal ions like zinc, magnesium, and calcium. This research is significant in understanding the biological roles of these metals and developing potential therapeutic agents (Matczak-Jon et al., 2010).
Potential Antitumor Activity
Some 1,3-benzodioxole derivatives have been synthesized and evaluated for their in vitro antitumor activity against human tumor cell lines. This line of research is vital in the ongoing search for new anticancer drugs (Micale et al., 2002).
Propriétés
Formule moléculaire |
C10H11N3O2S |
|---|---|
Poids moléculaire |
237.28 g/mol |
Nom IUPAC |
methyl N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]carbamimidothioate |
InChI |
InChI=1S/C10H11N3O2S/c1-16-10(11)13-12-5-7-2-3-8-9(4-7)15-6-14-8/h2-5H,6H2,1H3,(H2,11,13)/b12-5+ |
Clé InChI |
IXDXBXANPHFKBD-LFYBBSHMSA-N |
SMILES isomérique |
CS/C(=N/N=C/C1=CC2=C(C=C1)OCO2)/N |
SMILES |
CSC(=NN=CC1=CC2=C(C=C1)OCO2)N |
SMILES canonique |
CSC(=NN=CC1=CC2=C(C=C1)OCO2)N |
Solubilité |
29 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



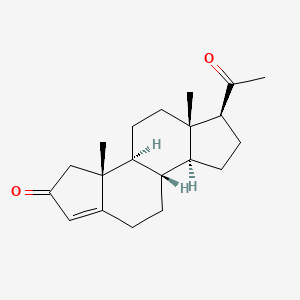

![[(1R,2S,3E,7S,11E,13R,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1243577.png)
![3-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]-1,2-oxazole](/img/structure/B1243581.png)



